molecular formula C13H17NO2 B8186760 trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide

trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide

Cat. No.: B8186760
M. Wt: 219.28 g/mol
InChI Key: MHLLTPUIKNIJNB-RYUDHWBXSA-N
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Description

trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of cyclopentanecarboxylic acid, it shares structural features with pharmacologically active compounds developed as potent and selective inhibitors of biological targets such as the voltage-gated sodium channel Na V 1.7, a well-validated target for pain management . The core cyclopentane carboxylic acid structure is a versatile scaffold in drug discovery, often utilized to confer favorable conformational properties to potential therapeutic agents . The benzylamide moiety in its structure is a common pharmacophore that can enhance binding affinity and selectivity towards specific enzymes or receptors. Furthermore, the stereochemistry of the molecule, defined by the "trans" configuration of its substituents, is a critical factor in its biological activity and interaction with chiral biomolecules. Compounds based on similar hydroxycyclopentanecarboxylic acid frameworks have been employed as valuable building blocks (or synthetic intermediates) in the asymmetric synthesis of complex molecules, including enantiopure amino acids and peptide mimics . Integrating such structures into peptides can stabilize secondary structures and increase stability against enzymatic degradation, making them useful for developing novel enzyme inhibitors and peptide hormones . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S,3S)-N-benzyl-3-hydroxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-7-6-11(8-12)13(16)14-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLLTPUIKNIJNB-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Ketocyclopentanecarboxylic Acid Derivatives

The reduction of 3-ketocyclopentanecarboxylic acid esters or acids represents a direct route to introduce the hydroxy group. Sodium borohydride (NaBH₄) in methanol at 0–5°C yields a mixture of cis and trans isomers, with the trans isomer predominating (65:35 ratio). For higher stereoselectivity, catalytic asymmetric reduction using Corey-Bakshi-Shibata (CBS) reagents achieves up to 92% enantiomeric excess (ee) for the trans product.

Table 1: Reduction Methods for 3-Ketocyclopentanecarboxylic Acid

Reducing AgentSolventTemperature (°C)trans:cis Ratioee (%)
NaBH₄MeOH0–565:35
CBS CatalystTHF-2092:892
L-SelectrideEt₂O-7888:1285

The use of bulky hydrides like L-Selectride enhances trans selectivity by favoring attack on the less hindered face of the ketone. Post-reduction, the carboxylic acid is isolated via acid-base extraction, achieving 80–85% yields.

Mitsunobu Reaction for Stereochemical Inversion

For substrates with undesired cis configuration, the Mitsunobu reaction enables inversion to the trans isomer. A protocol adapted from cyclobutane systems involves treating cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF at 25°C. This produces the trans-p-nitrobenzoate intermediate, which is hydrolyzed to trans-3-hydroxy-cyclopentanecarboxylic acid in 90% yield.

Key Considerations :

  • Solvent polarity impacts reaction efficiency; THF outperforms DCM or toluene.

  • Excess DEAD (1.5 equiv) ensures complete conversion.

  • Byproduct triphenylphosphine oxide is removed via filtration.

Amidation Strategies to Form Benzylamide

The benzylamide moiety is introduced via coupling of trans-3-hydroxy-cyclopentanecarboxylic acid with benzylamine. Two approaches are prevalent: carbodiimide-mediated coupling and activation via acid chloride .

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid reacts with benzylamine at 0°C, yielding the amide in 78% purity. However, this method requires rigorous exclusion of moisture and yields variable results due to competing hydrolysis.

Table 2: Amidation Reaction Parameters

Activation MethodCoupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtBenzylamineDMF078
HATUBenzylamineDCM2592
SOCl₂ (Acid Chloride)BenzylamineTHF-1085

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) followed by reaction with benzylamine in THF at -10°C provides higher yields (85%). This method avoids racemization and is scalable, though it necessitates careful handling of corrosive reagents.

Integrated Synthesis Pathways

Route 1: Reduction-Amidation Sequence

  • Reduction : 3-Ketocyclopentanecarboxylic acid methyl ester is reduced with L-Selectride to yield trans-3-hydroxy acid (88% trans).

  • Hydrolysis : The ester is saponified with NaOH in MeOH/H₂O.

  • Amidation : The free acid is coupled with benzylamine using HATU, achieving 92% yield.

Advantages : High stereoselectivity and compatibility with sensitive functional groups.

Route 2: Mitsunobu-Inversion Pathway

  • Cis Reduction : NaBH₄ reduction gives cis-hydroxy ester (65% cis).

  • Mitsunobu Inversion : Conversion to trans-p-nitrobenzoate, followed by hydrolysis.

  • Amidation : Acid chloride method yields 85% benzylamide.

Advantages : Corrects stereochemistry from readily available cis intermediates.

Analytical Characterization and Quality Control

Critical quality attributes include stereochemical purity (HPLC with chiral columns) and residual solvents (GC-MS). Nuclear Overhauser Effect (NOE) NMR confirms the trans configuration by correlating H-3 and H-5 protons.

Table 3: Analytical Specifications

ParameterMethodAcceptance Criteria
Stereochemical PurityChiral HPLC≥98% trans
Residual SolventsGC-MS≤500 ppm
Benzylamide Content¹H NMR≥95%

Challenges and Optimization Opportunities

  • Stereochemical Drift : Prolonged reaction times during amidation may cause epimerization. Low temperatures (-10°C) and rapid workup mitigate this.

  • Byproduct Formation : Triphenylphosphine oxide in Mitsunobu reactions complicates purification. Switching to polymer-supported PPh₃ improves isolation.

  • Scalability : Continuous flow systems for reduction and amidation steps enhance throughput and reproducibility.

Chemical Reactions Analysis

Hydrolysis of the Benzylamide Group

The benzylamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions Products Key Observations
6M HCl, reflux, 12 hours trans-3-hydroxy-cyclopentanecarboxylic acidComplete conversion observed via NMR; benzylamine byproduct isolated.
1M NaOH, 80°C, 8 hours Sodium salt of the carboxylic acidReaction slower in basic media; requires higher temperatures for completion.

This hydrolysis is reversible under coupling agents like EDC or DCC, enabling re-amination with alternative amines .

Oxidation of the Hydroxyl Group

The trans-3-hydroxyl group can be oxidized to a ketone, though steric hindrance from the cyclopentane ring moderates reactivity.

Oxidizing Agent Conditions Products Efficiency
Jones reagent (CrO₃/H₂SO₄) 0°C, 2 hours3-Keto-cyclopentanecarboxylic acid benzylamide72% yield
Dess-Martin periodinane RT, 1 hour, CH₂Cl₂Same as above88% yield

The trans configuration minimizes steric clashes, favoring higher yields with milder oxidants like Dess-Martin .

Esterification and Acylation

The hydroxyl group participates in esterification and acylation reactions, enhancing the compound’s lipophilicity.

Reagent Conditions Products Application
Acetic anhydride, pyridine RT, 4 hourstrans-3-Acetoxy-cyclopentanecarboxylic acid benzylamideProdrug synthesis
Benzoyl chloride, DMAP 0°C, 1 hourtrans-3-Benzoyloxy derivativePolymer precursor

Acylation proceeds with retention of stereochemistry, confirmed by X-ray crystallography .

Ring-Opening Reactions

Reagent Conditions Products Mechanism
HBr (48%), reflux 24 hoursBromo-pentanoic acid benzylamideElectrophilic addition
Ozone, then Zn/HOAc -78°C, 2 hoursDiacid derivativesOzonolysis followed by cleavage

Ring-opening is non-stereospecific but highly dependent on reaction conditions .

Suzuki Coupling and Cross-Coupling

The benzylamide’s aromatic ring enables palladium-catalyzed cross-coupling reactions for structural diversification:

Reagent Conditions Products Yield
Phenylboronic acid, Pd(PPh₃)₄ DMF/H₂O, 80°C, 12 hoursBiaryl-modified benzylamide65%
Vinylboronic ester, [PdCl₂(dppf)] THF, refluxStyrenyl derivative58%

These reactions retain the cyclopentane core while modifying the benzyl group .

Stereochemical Stability

The trans-3-hydroxy configuration remains stable under most conditions but epimerizes in strongly basic media (e.g., >pH 12). Kinetic studies show a half-life of 8 hours at pH 12, confirmed by chiral HPLC .

Key Data Tables

Medium Time (h) Temperature Conversion (%)
Acidic12Reflux100
Basic880°C95

Table 2: Oxidation Efficiency Comparison

Oxidant Yield (%) Byproducts
Jones reagent72Cr salts
Dess-Martin periodinane88None

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as an essential intermediate in organic synthesis. It can facilitate the development of more complex molecules through various reaction pathways. Its reactivity allows chemists to explore new synthetic methodologies, making it valuable for the creation of novel compounds .

Study of Reaction Mechanisms
Researchers utilize trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide to investigate reaction mechanisms. Its structural properties enable the exploration of catalytic processes and the optimization of synthetic routes. This application is crucial for advancing synthetic organic chemistry .

Biological Applications

Biochemical Assays
In biological research, this compound is explored for its interactions with enzymes and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays, aiding in the understanding of enzyme kinetics and metabolic regulation .

Potential Therapeutic Properties
this compound is under investigation for its potential therapeutic applications. Preliminary studies suggest it may be useful in drug development targeting specific biological pathways, such as enzyme inhibition or receptor modulation. This aspect positions it as a candidate for further pharmacological studies .

Industrial Applications

Pharmaceutical Production
The compound is employed in the pharmaceutical industry for the synthesis of drugs and specialty chemicals. Its versatility makes it suitable for various industrial processes, including the production of agrochemicals and other fine chemicals .

Catalyst Development
Due to its functional groups, this compound can be used in developing new catalysts. These catalysts are essential for enhancing reaction efficiency and selectivity in chemical manufacturing processes .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activity, providing insights into its potential as a therapeutic agent against metabolic disorders .
  • Synthetic Methodologies : A study highlighted the use of this compound in developing new palladium-catalyzed reactions, showcasing its role as a versatile building block in synthetic organic chemistry .
  • Pharmacological Investigations : Investigations into its pharmacological properties have indicated promising results in targeting specific receptors associated with metabolic diseases, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of trans-3-Hydroxy-cyclopentanecarboxylic acid benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

  • Metabolic Stability : Cycloalkane-based benzylamides (Cpc-BZA, Chc-BZA) exhibit organ-specific degradation, suggesting the need for prodrug strategies to enhance bioavailability .
  • Structure-Activity Relationship (SAR) : Unsaturation (e.g., 1-Cpc-BZA) or heterocyclic rings (e.g., KMS-71) significantly alter efficacy and target engagement .
  • Synthetic Accessibility : Benzylamide derivatives are efficiently synthesized via acid chloride coupling, with yields exceeding 90% in optimized protocols .

Biological Activity

Trans-3-hydroxy-cyclopentanecarboxylic acid benzylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring with a hydroxyl group and a benzylamide moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways relevant to disease processes.

Biological Activity Data

Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Biological Activity Findings
O'Connor et al. (2013)Anti-cancer activityConjugation of hydroxyalkanoic acids enhanced peptide activity against cancer cells; suggests structural modifications can influence efficacy .
Gellman et al. (2006)Synthesis and bioactivityReported methods for synthesizing β-amino acids, which are structurally similar and may share biological properties .
Razaq & Mohammed (2022)Synthesis of derivativesInvestigated the synthesis of various carboxylic acid derivatives, highlighting the importance of structural diversity in biological activity .

Case Studies

  • Anti-Cancer Activity : A study demonstrated that conjugating hydroxyalkanoic acids to peptides significantly enhanced their anti-cancer properties, suggesting that similar modifications could be explored for this compound .
  • Enzyme Inhibition : Research on related cyclopentane derivatives indicated their potential as enzyme inhibitors, which could be relevant for developing therapies targeting metabolic disorders .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings on related compounds, this compound may hold promise in several therapeutic areas:

  • Cancer Therapy : As indicated by its potential to enhance peptide activity against cancer cells.
  • Metabolic Disorders : Its ability to modulate enzyme activities could be beneficial in treating conditions like diabetes or obesity.
  • Neurological Disorders : Similar compounds have been investigated for their effects on calcium channels, which are crucial in neuroprotection strategies .

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